Butyl[(2,4-difluorophenyl)methyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNOHUQFIXMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Transformations of Butyl 2,4 Difluorophenyl Methyl Amine
Established and Emerging Synthetic Routes to Butyl[(2,4-difluorophenyl)methyl]amine
The primary synthetic routes to this compound hinge on well-established organic reactions, including reductive amination and nucleophilic substitution. Emerging strategies, such as multicomponent reactions, are also being explored to enhance synthetic efficiency.
Reductive amination is a cornerstone method for synthesizing secondary amines like this compound. wikipedia.orgnih.gov This reaction typically involves the condensation of 2,4-difluorobenzaldehyde (B74705) with butylamine (B146782) to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the desired secondary amine. wikipedia.org The process is favored for its versatility and the ability to perform it as a one-pot reaction, which enhances atom economy and reduces waste. wikipedia.orgorganic-chemistry.org
A variety of reducing agents can be employed in this process. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). numberanalytics.commasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) is another viable reduction method. wikipedia.orgorganic-chemistry.org
The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent such as methanol (B129727) or dichloroethane. organic-chemistry.orgmasterorganicchemistry.com The pH is typically maintained in a weakly acidic range (pH 4-5) to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive. masterorganicchemistry.com
Nucleophilic substitution represents another fundamental approach to the synthesis of this compound. This method involves the reaction of a 2,4-difluorobenzyl halide, typically the chloride or bromide, with butylamine. evitachem.com The reaction proceeds via an S-N-2 mechanism, where the nitrogen atom of butylamine acts as a nucleophile, attacking the benzylic carbon and displacing the halide ion. evitachem.comchemguide.co.uk
A common challenge with this method is the potential for over-alkylation, where the initially formed secondary amine reacts further with the benzyl (B1604629) halide to produce a tertiary amine. chemguide.co.uklibretexts.org To mitigate this, a large excess of butylamine is often used to increase the probability of the halide reacting with the primary amine rather than the secondary amine product. chemguide.co.uk
The choice of solvent and base is critical for optimizing the reaction. Solvents like acetonitrile (B52724) are commonly used, and the reaction may be heated to increase the rate. researchgate.net The use of a base is necessary to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine and the product. evitachem.com
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single step. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions suggest the feasibility of this strategy. For instance, the Ugi or Passerini reactions could potentially be adapted. researchgate.net
A hypothetical MCR for this target compound could involve 2,4-difluorobenzaldehyde, butylamine, an isocyanide, and a carboxylic acid. Such a reaction would assemble the core structure in a highly convergent manner. The development of novel MCRs remains an active area of research, with the potential to provide more sustainable and rapid access to a wide range of amines. researchgate.netfrontiersin.org
The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the chosen synthetic route and reaction conditions.
| Synthetic Route | Typical Reagents | Advantages | Disadvantages | Reported Yields |
| Reductive Amination | 2,4-difluorobenzaldehyde, butylamine, NaBH₃CN or Pd/C, H₂ | One-pot procedure, good control over mono-alkylation, high atom economy. wikipedia.orgmasterorganicchemistry.comnih.gov | Can require careful pH control, potential for catalyst poisoning. masterorganicchemistry.com | Generally high, often >80%. organic-chemistry.orgnih.gov |
| Nucleophilic Substitution | 2,4-difluorobenzyl halide, excess butylamine | Utilizes readily available starting materials. | Prone to over-alkylation, requires excess amine. chemguide.co.uklibretexts.org | Variable, can be optimized to >80% with careful control of conditions. researchgate.net |
| Multicomponent Reactions | (Hypothetical) Aldehyde, amine, isocyanide, etc. | High efficiency and atom economy, rapid generation of complexity. researchgate.net | May require extensive optimization, substrate scope can be limited. beilstein-journals.org | Not specifically reported, but analogous MCRs can achieve high yields. frontiersin.org |
This table provides a general comparison. Actual yields and efficiencies can vary significantly based on specific experimental conditions.
Optimization of reductive amination often involves screening different reducing agents and solvents. organic-chemistry.org For nucleophilic substitution, strategies to improve selectivity include the slow addition of the alkyl halide to a large excess of the amine. evitachem.com
Mechanistic Investigations into Synthetic Pathways
Understanding the mechanisms of these synthetic routes is crucial for their optimization and for predicting potential side reactions.
In reductive amination, the reaction proceeds through a series of well-defined intermediates. wikipedia.org The first step is the nucleophilic attack of butylamine on the carbonyl carbon of 2,4-difluorobenzaldehyde to form a hemiaminal intermediate. wikipedia.org This is followed by the acid-catalyzed dehydration of the hemiaminal to yield a protonated imine, also known as an iminium ion. chemistrysteps.comyoutube.com It is this electrophilic iminium ion that is subsequently reduced by the hydride reagent. chemistrysteps.com
The key to the selectivity of reagents like NaBH₃CN lies in their reduced reactivity; they are capable of reducing the highly electrophilic iminium ion but not the less reactive starting aldehyde. masterorganicchemistry.comyoutube.com The transition state for the hydride reduction involves the transfer of a hydride ion to the carbon of the C=N double bond. chemistrysteps.com
Kinetic and Thermodynamic Considerations in Compound Formation
The primary synthesis of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. This involves the reaction of a 2,4-difluorobenzyl halide (e.g., 2,4-difluorobenzyl bromide) with butylamine. The reaction is classified as a nucleophilic aliphatic substitution. wikipedia.org
Derivatization and Functionalization Strategies of this compound
The bifunctional nature of this compound, possessing both a reactive secondary amine and an activated aromatic ring, allows for a variety of derivatization strategies. These modifications can be directed at either the amine functionality or the difluorophenyl moiety.
Chemical Modifications of the Amine Functionality (e.g., Acylation, Alkylation)
The secondary amine group is a key site for chemical modification, allowing for the introduction of a wide range of functional groups through acylation and alkylation.
Acylation: The amine can be readily acylated to form amides. This is commonly achieved using acylating agents such as acid anhydrides or acyl chlorides. For instance, reaction with trifluoroacetic anhydride (B1165640) (TFAA) would yield the corresponding N-trifluoroacetyl amide. researchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by the departure of a carboxylate leaving group. youtube.comlibretexts.org Acylation is often used as a method to protect the amine group during subsequent chemical reactions. google.com
Alkylation: Further alkylation of the secondary amine can produce tertiary amines. This reaction typically involves an alkyl halide in the presence of a base to neutralize the acid formed. wikipedia.org However, achieving selective mono-alkylation can be challenging due to the increased nucleophilicity of the amine as it becomes more substituted. nih.govchemrxiv.org Alternative methods, such as reductive amination or the use of specialized catalytic systems (e.g., Ru or Ir complexes), can provide greater control and efficiency for N-alkylation with alcohols. acs.orgnih.gov
Table 1: Examples of Amine Functionalization Reactions
| Transformation | Reagent Class | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acid Anhydride (e.g., Trifluoroacetic anhydride) | Amide | Anhydrous conditions, often in an inert solvent. google.comcore.ac.uk |
| Acylation | Acyl Halide | Amide | Often in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge HCl. |
| Alkylation | Alkyl Halide | Tertiary Amine | Requires a base to neutralize the generated acid; can lead to overalkylation. wikipedia.orgresearchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine | Forms an iminium ion intermediate which is then reduced. |
| Borrowing Hydrogen | Alcohol, Metal Catalyst (e.g., Ru, Ir complex) | Tertiary Amine | Atom-efficient method where the alcohol is transiently oxidized to an aldehyde in situ. nih.gov |
Regioselective Transformations of the 2,4-Difluorophenyl Moiety
The 2,4-difluorophenyl group is activated towards nucleophilic aromatic substitution (SNAr). The two fluorine atoms are strong electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The position of nucleophilic attack is governed by the ability of the ring to stabilize this intermediate.
In a 2,4-difluorophenyl system, the fluorine atom at the C4 position (para to the benzylamine (B48309) substituent) is generally the most susceptible to substitution. This is because the negative charge in the Meisenheimer complex transition state can be delocalized onto the electron-withdrawing fluorine atom at the C2 position, as well as being stabilized by the activating group itself. Attack at the C2 position is generally less favored. The regioselectivity of SNAr reactions is highly sensitive to the electronic properties of other substituents on the ring and the nature of the nucleophile. researchgate.netwuxiapptec.com For example, studies on dichloropyrimidines show that C4 substitution is usually preferred, but C2 selectivity can be achieved by introducing electron-donating groups elsewhere on the ring. wuxiapptec.comnih.gov Computational models based on LUMO energy and electrostatic potential can help predict site selectivity in multihalogenated aromatic systems. chemrxiv.org
Table 2: Potential Regioselective Transformations of the Aromatic Ring
| Nucleophile | Position of Attack | Potential Product Structure | Reaction Type |
|---|---|---|---|
| Alkoxide (e.g., NaOMe) | C4 | Butyl[(2-fluoro-4-methoxyphenyl)methyl]amine | SNAr |
| Thiolate (e.g., NaSPh) | C4 | Butyl{[2-fluoro-4-(phenylthio)phenyl]methyl}amine | SNAr |
| Amine (e.g., Pyrrolidine) | C4 | Butyl{[2-fluoro-4-(pyrrolidin-1-yl)phenyl]methyl}amine | SNAr |
Synthesis of Complex Molecular Scaffolds Incorporating the Compound as a Synthon
This compound is a valuable synthon, or building block, for the construction of more complex molecules, particularly in the fields of medicinal and agrochemical research. Its utility stems from the presence of two distinct reactive sites that can be addressed orthogonally.
The secondary amine can be used as a nucleophilic handle to connect the difluorophenylmethyl fragment to other molecular scaffolds. For example, the closely related primary amine, 2,4-difluorobenzylamine, is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir. google.com In such syntheses, the amine is typically reacted with an electrophilic partner to form a larger, more complex structure.
Furthermore, after modification or protection of the amine, the 2,4-difluorophenyl ring can undergo SNAr reactions as described previously, allowing for the introduction of additional complexity. This dual reactivity enables the compound to be incorporated into diverse molecular architectures, serving as a versatile linker or foundational element.
Advanced Spectroscopic and Crystallographic Elucidation of Butyl 2,4 Difluorophenyl Methyl Amine S Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Butyl[(2,4-difluorophenyl)methyl]amine. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete map of the molecule's atomic framework can be assembled.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl group and the (2,4-difluorophenyl)methyl moiety. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring will likely resonate as a triplet, coupled to the adjacent methylene (B1212753) group of the butyl chain. The protons of the butyl group will exhibit characteristic chemical shifts and coupling patterns.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the difluorinated benzene (B151609) ring will show characteristic splittings due to carbon-fluorine coupling (J-coupling), which is highly diagnostic. For instance, in related fluorinated aromatic compounds, the carbon directly attached to a fluorine atom can appear as a doublet with a large coupling constant. rsc.org The chemical shifts of the butyl chain carbons will be in the aliphatic region of the spectrum.
A patent for the synthesis of 2,4-difluoro benzene methanamines provides an NMR spectrum of the parent amine, which serves as a foundational reference for the expected spectral features of its N-butyl derivative. google.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.80 - 7.40 (m) | 104.0 (dd), 111.5 (dd), 131.5 (dd) |
| Aromatic C-F | - | 160.0 (dd), 162.5 (dd) |
| Aromatic C-CH₂ | - | 122.0 (t) |
| NC H₂-Aryl | ~3.80 (s) | ~45.0 |
| N-C H₂-CH₂ | ~2.60 (t) | ~49.0 |
| CH₂-C H₂-CH₃ | ~1.50 (sextet) | ~20.0 |
| C H₂-CH₃ | ~1.35 (sextet) | ~32.0 |
| CH₃ | ~0.90 (t) | ~14.0 |
| Note: These are predicted values based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary. 'm' denotes multiplet, 's' singlet, 't' triplet, 'dd' doublet of doublets. |
Fluorine (¹⁹F) NMR Applications in Fluorine Substitution Pattern Confirmation
¹⁹F NMR spectroscopy is a powerful technique for confirming the substitution pattern of fluorinated aromatic compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenyl ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provide definitive evidence of the 2,4-difluoro substitution pattern. In similar structures, fluorine signals can appear at varied chemical shifts, for example, around -80.6 ppm and -120.7 ppm. rsc.org
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity within the this compound molecule. A COSY spectrum would show correlations between adjacent protons, for example, confirming the sequence of methylene groups in the butyl chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings, for instance, between the benzylic protons and the aromatic carbons, further solidifying the structural assignment.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers a unique "fingerprint" for the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine should appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak-Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Raman Spectroscopy in Solid-State and Solution-Phase Analysis
Mass Spectrometry (MS) Techniques in Purity Assessment and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, detailed information about the molecule's composition and fragmentation behavior can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition of this compound, confirming its chemical formula, C₁₁H₁₅F₂N. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |
| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total Exact Mass | 199.117255 |
The experimentally determined mass from an HRMS analysis would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental formula and the purity of the sample.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity and structural motifs.
The fragmentation of benzylamines is well-documented and typically involves cleavage of the C-N bond and bonds within the butyl group. nih.govnih.govacs.org The primary fragmentation pathways for protonated this compound are predicted to be:
Loss of the butyl group: Cleavage of the bond between the nitrogen and the butyl group would result in the formation of a stable benzylamine (B48309) fragment.
Formation of the 2,4-difluorobenzyl cation: A common fragmentation pathway for benzylamines is the formation of the benzyl (B1604629) cation through cleavage of the C-N bond. nih.gov In this case, the highly stable 2,4-difluorobenzyl cation would be a prominent fragment.
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage) within the butyl group is a characteristic fragmentation for aliphatic amines. miamioh.edulibretexts.org
Table 2: Predicted Major Fragment Ions of Protonated this compound in MS/MS
| m/z (predicted) | Proposed Fragment Structure | Neutral Loss |
| 199.1 | [C₁₁H₁₅F₂N+H]⁺ (Precursor Ion) | - |
| 143.1 | [C₇H₆F₂N]⁺ | Butene (C₄H₈) |
| 127.1 | [C₇H₅F₂]⁺ | Butylamine (B146782) (C₄H₁₁N) |
| 57.1 | [C₄H₉]⁺ | 2,4-difluorobenzylamine |
These predicted fragmentation patterns, based on the known behavior of similar compounds, provide a structural fingerprint that can be used for identification and characterization.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide valuable structural information, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.
Single Crystal Growth and Diffraction Data Collection
To perform X-ray crystallography, a single, high-quality crystal of this compound is required. The growth of such a crystal can be achieved through various methods, such as slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of a complete dataset involves rotating the crystal and recording the diffraction pattern at various orientations.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystal Lattice
Analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This leads to a precise model of the molecular structure, including all bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not publicly available, expected values can be inferred from known structures of similar molecules. nih.govresearchgate.net
Table 3: Predicted Bond Parameters for this compound
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |
| Bond Length | C(aromatic)-CH₂ | ~1.51 Å |
| Bond Length | CH₂-N | ~1.47 Å |
| Bond Length | N-C(butyl) | ~1.47 Å |
| Bond Length | C(butyl)-C(butyl) | ~1.53 Å |
| Bond Angle | F-C-C | ~118-122° |
| Bond Angle | C-N-C | ~112° |
| Dihedral Angle | C(aromatic)-C-N-C | Variable, defines conformation |
These parameters define the precise geometry of the molecule in the solid state.
Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, hydrogen bonding is expected to play a significant role. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govacs.orgnih.govacs.orgmdpi.com The Hirshfeld surface is mapped with properties such as dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate close contacts, often corresponding to hydrogen bonds.
The analysis of the Hirshfeld surface can be further broken down into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from H···H, H···F, and N···H contacts, confirming the presence of van der Waals forces and hydrogen bonding in stabilizing the crystal structure.
Theoretical and Computational Chemistry Studies of Butyl 2,4 Difluorophenyl Methyl Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules from first principles. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to provide detailed insights into molecular behavior.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of moderate size like Butyl[(2,4-difluorophenyl)methyl]amine. researchgate.netacs.org DFT calculations are used to determine the optimized ground-state geometry, which corresponds to the most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated.
For a molecule like this compound, DFT calculations would typically employ a functional such as B3LYP or ωB97X-D combined with a basis set like 6-311++G(d,p). researchgate.netamazonaws.comijrte.org These calculations yield key data points that describe the molecule's stability and electronic distribution.
These DFT-derived properties are crucial for understanding the molecule's intermolecular interactions and its potential role in larger chemical or biological systems. The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com
Ab Initio Methods for High-Level Molecular Orbital Analysis
While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer even higher accuracy, albeit at a greater computational expense. These methods are often used to benchmark DFT results for smaller, representative fragments of the target molecule. For this compound, an ab initio calculation might be performed on a simplified model like 2,4-difluorotoluene (B1202308) or benzylamine (B48309) to obtain highly accurate energies for specific conformations or electronic states.
These high-level calculations provide a "gold standard" reference for validating the more computationally efficient DFT methods, ensuring that the chosen DFT protocol is reliable for the system under study.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.netijrte.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the electron-rich aromatic ring. The LUMO is likely distributed over the difluorophenyl ring, influenced by the electronegative fluorine atoms.
Table 2: Representative FMO Properties and Reactivity Descriptors
| Parameter | Definition | Typical Calculated Value (eV) | Implication for Reactivity |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the ionization potential; higher energy indicates greater electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 eV | Related to the electron affinity; lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.2 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.6 eV | Measures resistance to change in electron distribution; a harder molecule is less reactive. researchgate.net |
These descriptors, calculated using DFT, provide a quantitative basis for predicting how this compound will behave in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the butyl group and the rotatable bond between the benzyl (B1604629) and amine groups mean that this compound can exist in numerous conformations. Understanding the relative energies of these conformations is crucial, as the molecule's shape dictates how it can interact with other molecules.
Exploration of Potential Energy Surfaces and Rotational Isomers
Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. For this compound, key rotations would be around the C-C bonds of the butyl chain and the C-N bond.
A relaxed PES scan, performed using DFT, would identify the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis reveals the most likely shapes the molecule will adopt at a given temperature. Studies on similar flexible drug-like molecules have shown that while they tend to bind to proteins in extended conformations, the energetic cost of adopting a less stable conformation can be significant. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Flexibility Assessment
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment to mimic realistic conditions.
By running an MD simulation for several nanoseconds, one can observe the full range of motion of the butyl chain and the benzyl group, providing a dynamic picture of the molecule's flexibility. Analysis of the MD trajectory can reveal the most populated conformational states and the timescales of transitions between them. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding site, a key consideration in fields such as drug design. acs.org
Solvation Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models
The interaction of a solute with its solvent can significantly alter its structural and electronic properties. To understand these interactions for this compound, both implicit and explicit solvation models would be employed in computational studies.
Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), would simulate the bulk solvent effect by treating the solvent as a continuous dielectric medium. It is anticipated that with an increase in the solvent's polarity, from a non-polar solvent like hexane (B92381) to a polar one like water, the dipole moment of this compound would increase. This is due to the stabilization of the molecule's ground-state electronic distribution by the polar environment.
Explicit Solvent Models would involve the inclusion of individual solvent molecules around the solute. This approach provides a more detailed picture of specific short-range interactions. For this compound, explicit models with water or methanol (B129727) would be crucial for analyzing the hydrogen bonding interactions between the amine (N-H) group and the solvent molecules. These models would also help in understanding the preferential solvation in mixed solvent systems and its effect on the conformational landscape of the flexible butyl group.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data.
Vibrational Spectroscopy (FT-IR): Density Functional Theory (DFT) calculations, utilizing basis sets such as 6-311++G(d,p), would be used to compute the vibrational frequencies of this compound. The calculated harmonic frequencies are typically scaled to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. Key vibrational modes of interest would include the N-H and C-H stretching, as well as the characteristic C-F stretching vibrations of the difluorophenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). Theoretical predictions for the chemical shifts of the aromatic and aliphatic protons and carbons of this compound would be correlated with experimental spectra. Such a comparison helps in the unambiguous assignment of the observed NMR signals.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum. These computations would identify the primary electronic transitions, such as π → π* and n → π*, and their corresponding absorption maxima (λmax), providing insights into the molecule's electronic structure.
Table 1: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Expected Experimental Value |
| FT-IR | N-H Stretch (cm⁻¹) | Scaled theoretical value | ~3300-3400 |
| ¹³C NMR | Aromatic C-F (ppm) | GIAO calculated value | ~160-165 |
| UV-Vis | λmax (nm) | TD-DFT calculated value | ~260-280 |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting reactivity. For this compound, the MEP surface would show regions of negative electrostatic potential (electron-rich) localized around the highly electronegative fluorine atoms and the nitrogen atom of the amine group. These sites would be susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (electron-poor) would be expected around the hydrogen atoms, particularly the amine proton, indicating sites for potential nucleophilic interaction.
Charge Distribution Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify the partial atomic charges. This analysis would confirm the negative charge accumulation on the fluorine and nitrogen atoms and a corresponding positive charge on the adjacent carbon atoms. NBO analysis would further provide details on intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.
Scientific Data Unavailable for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research data for the chemical compound this compound. A search of the PubChem database confirms the compound's existence, providing basic structural information and predicted properties. uni.lu However, the database explicitly notes that no literature data is available for this specific molecule. uni.lu
While research exists for structurally related compounds, such as tert-butyl[(3,4-difluorophenyl)methyl]amine (B13233497) and tert-butyl[(2,3-difluorophenyl)methyl]amine, the findings from these studies cannot be extrapolated to this compound. evitachem.comevitachem.com These related molecules have been investigated for their potential in medicinal chemistry, with the difluorophenyl moiety noted for potentially enhancing interactions with biological targets. evitachem.comevitachem.comsmolecule.com
Without dedicated studies on this compound, it is not possible to provide information on its specific molecular interactions, biological targets, binding affinities, or structure-activity relationships. Therefore, the detailed article focusing on the mechanistic and structural analysis as requested cannot be generated.
Molecular Interactions and Biological Target Engagement: Mechanistic Studies and Theoretical Models
Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand, like Butyl[(2,4-difluorophenyl)methyl]amine, and a biological target at an atomic level. These techniques can provide insights into the stability of the ligand-protein complex and the specific forces that govern the binding event.
Prediction of Preferred Binding Poses and Interaction Hotspots
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in identifying potential "hotspots" of interaction, which are key residues in the binding site that contribute significantly to the binding affinity.
For derivatives of benzylamine (B48309), docking studies have been successfully employed to understand their inhibitory mechanisms. For instance, in studies of benzylamine-sulfonamide derivatives as monoamine oxidase B (MAO-B) inhibitors, molecular docking has revealed how these molecules fit into the enzyme's catalytic site tandfonline.com. It is plausible that this compound would orient its (2,4-difluorophenyl)methyl group within a hydrophobic pocket of a target protein. The fluorine atoms can form halogen bonds or other non-covalent interactions with specific residues, enhancing binding affinity. The butyl group would likely explore hydrophobic channels, while the secondary amine could act as a crucial hydrogen bond donor or acceptor.
In a study on isoindolin-1-one (B1195906) derivatives targeting GABA-A receptors, a compound with a 2,4-dichlorophenyl moiety was shown through docking to situate this group in a binding pocket defined by both hydrophobic and polar residues acs.org. The dichlorophenyl group established extensive van der Waals contacts, and a key carbonyl group formed hydrogen bonds acs.org. By analogy, the difluorophenyl group of this compound could engage in similar van der Waals and potentially halogen bonding interactions.
| Potential Interaction Type | Structural Moiety of this compound | Potential Interacting Residues in a Target Protein |
| Hydrogen Bonding | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| Hydrophobic Interactions | Butyl chain, Phenyl ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Halogen Bonding | Fluorine atoms on the phenyl ring | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Dynamics of Ligand-Receptor Association at the Atomic Level
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by docking. MD simulations can reveal the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.
MD simulations on complexes of inhibitors with their target proteins, such as those performed for imidazole (B134444) derivatives with SARS-CoV-2 main protease, have demonstrated the stability of ligand binding over time mdpi.com. These simulations often track metrics like the root-mean-square deviation (RMSD) of the protein and ligand to assess conformational stability. For a complex involving this compound, MD simulations could be used to verify if the initial docked pose is maintained and to identify any conformational changes in the protein upon ligand binding.
Furthermore, MD simulations can elucidate the pathways of ligand entry and exit from the binding site, providing a more complete picture of the association and dissociation process. The flexibility of the butyl chain in this compound would be particularly interesting to observe in MD simulations, as it may adopt different conformations to optimize its interactions within the binding pocket. Studies on other flexible ligands have shown that such conformational adaptability can be crucial for high-affinity binding.
Theoretical Models of Enzyme Inhibition or Receptor Modulation Mechanisms
The nature of the interaction between a ligand and its target can be further classified into different mechanistic models, such as competitive, non-competitive, or allosteric inhibition. These models describe how the ligand affects the protein's function.
Competitive, Non-competitive, and Allosteric Binding Mechanisms
Competitive Inhibition: In this model, the inhibitor binds to the same active site as the natural substrate, directly competing with it. For this compound to be a competitive inhibitor, its structure would need to mimic that of the endogenous substrate of a target enzyme. Given its benzylamine core, it could potentially compete with catecholamine neurotransmitters for binding to enzymes like MAO.
Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity without preventing substrate binding. The determination of this mechanism often relies on kinetic studies. For example, some benzylamine-sulfonamide derivatives have been identified as non-competitive inhibitors of MAO-B tandfonline.com.
Allosteric Modulation: This is a broader category that includes both inhibition and potentiation of protein function through binding at an allosteric site. Positive allosteric modulators (PAMs) of GABA-A receptors, for instance, bind to a site different from the GABA binding site and enhance the receptor's response to GABA acs.org. It is conceivable that this compound could act as an allosteric modulator for certain receptors, where its binding induces a functional change without directly blocking the primary binding site.
| Inhibition/Modulation Type | Binding Site | Effect on Substrate Binding | Example from Analogous Compounds |
| Competitive | Active Site | Prevents substrate binding | Benzylamine analogs competing with substrates of N-substituted formamide (B127407) deformylase asm.org |
| Non-competitive | Allosteric Site | Does not prevent substrate binding, but reduces enzyme efficiency | Benzylamine-sulfonamide derivatives inhibiting MAO-B tandfonline.com |
| Allosteric Modulation | Allosteric Site | Modulates the protein's response to its primary ligand | Isoindolin-1-one derivatives acting as PAMs for GABA-A receptors acs.org |
Role of Specific Amino Acid Residues in Interaction Interfaces
The specific amino acid residues within the binding pocket of a target protein are critical for determining the affinity and selectivity of a ligand. Computational studies on analogous compounds provide valuable clues as to which residues might be important for the interaction with this compound.
In the case of substituted aryl benzylamines inhibiting 17β-hydroxysteroid dehydrogenase type 3, docking studies using a homology model have been instrumental in designing potent inhibitors and predicting their binding orientation mdpi.com. These studies highlight the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic interactions.
For this compound, the difluorophenyl ring could engage in halogen bonding with backbone carbonyls or other electron-rich residues. The secondary amine is a prime candidate for forming a hydrogen bond with acidic residues like aspartate or glutamate, or with the backbone of the protein. The n-butyl group would likely interact with a hydrophobic sub-pocket lined with residues such as leucine, isoleucine, and valine. The precise nature of these interactions would, of course, be dependent on the specific topology and amino acid composition of the target's binding site.
A review of the structure-activity relationships of DprE1 inhibitors highlights the key amino acid residues responsible for both covalent and non-covalent interactions, which are crucial for the inhibitory activity nih.gov. Similarly, understanding the key interacting residues for Butyl[(2,4-difluorophenyl)amine] would be a critical step in elucidating its mechanism of action and for any future optimization efforts.
Emerging Applications and Future Research Trajectories for Butyl 2,4 Difluorophenyl Methyl Amine
Role as a Precursor in the Synthesis of Advanced Functional Materials
The molecular architecture of Butyl[(2,4-difluorophenyl)methyl]amine makes it a promising building block for the bottom-up synthesis of sophisticated functional materials. Its amine group provides a reactive handle for incorporation into larger molecular and supramolecular structures, while the difluorophenyl group can control solid-state packing and electronic properties.
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The synthesis of COFs typically involves the condensation reaction between multitopic building blocks, such as amines and aldehydes, to form robust, porous networks. nih.govresearchgate.net Imine-linked COFs, formed from the reaction of amines and aldehydes, are a common type, and the resulting imine bonds can be subsequently reduced to more stable amine linkages. researchgate.net
Given that this compound possesses a primary amine group, it could theoretically be utilized as a monofunctional "capping" agent in the synthesis of COFs. In this role, it would control the growth and dimensionality of the framework, potentially leading to the formation of 2D sheets or nanocrystals by terminating the polymerization at the edges. While the direct use of this compound in COF synthesis has not been reported, the principles of COF chemistry suggest this as a plausible future application. The incorporation of the difluorophenyl group could also enhance the COF's properties, for instance, by increasing its affinity for specific guest molecules through fluorine-based interactions.
The table below outlines a hypothetical scenario for the integration of this compound into a COF structure, based on established COF synthesis principles.
| Parameter | Description | Potential Contribution of this compound |
| Framework Type | Imine-linked Covalent Organic Framework | Acts as a monofunctional terminating agent. |
| Precursors | 1. Tris(4-formylphenyl)amine (TAPA) 2. 1,4-Phenylenediamine 3. This compound | Controls framework size and dimensionality. |
| Linkage | Imine bond (-C=N-) | Formed via condensation of the amine with an aldehyde. |
| Potential Properties | Tunable porosity, high surface area, chemical stability. | The difluorophenyl group could enhance selectivity in gas separation or act as a catalytic site. |
The design of novel organic electronic materials often relies on the precise control of intermolecular interactions to dictate the solid-state packing and, consequently, the material's electronic properties. The difluorinated phenyl ring in this compound is of particular interest in this context. Fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be exploited to guide the self-assembly of molecules into well-defined supramolecular structures. nih.gov
Research on related compounds has demonstrated that n-butylamine can react with 2,4-difluoronitrobenzene (B147775) to form building blocks for porous and close-packed supramolecular assemblies. nih.gov In these structures, the interplay of hydrogen bonds and other non-covalent forces dictates the formation of either channels or isolated cavities within the crystal lattice. nih.gov This suggests that this compound, with its pre-installed butyl and difluorophenyl groups, could be a prime candidate for the rational design of new supramolecular materials with tailored architectures and properties.
Furthermore, fluorinated organic compounds are increasingly being investigated for applications in organic electronics. acs.org The introduction of fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for charge transport in organic semiconductors. While the direct application of this compound in this area is yet to be explored, its synthesis from precursors like 2,4-difluorobenzylamine, a known intermediate for various industrial products, makes it an accessible target for such research. aosc.in
The following table summarizes the potential contributions of this compound to the design of organic electronic and supramolecular materials.
| Material Type | Key Structural Feature | Potential Role of this compound | Desired Outcome |
| Supramolecular Assemblies | Non-covalent interactions (e.g., H-bonding) | Self-assembly into ordered structures. | Materials with defined porosity and host-guest properties. nih.gov |
| Organic Semiconductors | π-conjugated systems | As a building block for larger conjugated molecules. | Modulation of electronic properties (HOMO/LUMO levels) for improved charge transport. |
| Dielectric Materials | Polar functional groups | Introduction of polar C-F bonds. | Materials with high dielectric constants for use in capacitors and transistors. |
Catalytic Applications and Ligand Design for Organometallic Complexes
The amine functionality in this compound also suggests its potential use in the field of catalysis, either as a ligand for organometallic complexes or as a component of an organocatalyst.
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral amines are a well-established class of ligands for transition metal catalysts used in asymmetric reactions. If this compound could be resolved into its individual enantiomers, each enantiomerically pure form could serve as a chiral ligand.
The coordination of such a chiral amine to a metal center, such as rhodium or ruthenium, could create a chiral environment that directs the stereochemical outcome of a catalytic reaction, for instance, in asymmetric hydrogenation or C-C bond-forming reactions. nih.gov The electronic properties of the difluorophenyl ring could also influence the catalytic activity and selectivity of the resulting metal complex. At present, there are no published studies on the chiral resolution of this compound or its use in asymmetric catalysis, representing a clear avenue for future research.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. nih.gov Chiral primary and secondary amines are key motifs in many organocatalysts, often activating substrates through the formation of transient iminium or enamine intermediates.
This compound could be incorporated into more complex molecular scaffolds to create novel organocatalysts. For example, it could be tethered to a hydrogen-bond donor or another functional group to create a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction. The steric bulk of the butyl group and the electronic nature of the difluorophenyl ring would likely play a crucial role in the catalyst's efficacy and stereoselectivity. This remains a hypothetical application that awaits experimental validation.
Unexplored Chemical Reactivity and Novel Reaction Discoveries
Beyond its potential applications in materials and catalysis, the chemical reactivity of this compound itself may hold untapped potential. The interplay between the amine, the benzylic position, and the fluorinated aromatic ring could give rise to novel chemical transformations.
Recent research has shown that related o-trifluoromethyl benzylamines can undergo a base-mediated didefluorination to form difluoroquinone methide intermediates, which can then be trapped to yield monofluorinated tricyclic products. acs.orgacs.org This C-F bond functionalization represents a novel reaction pathway for fluorinated benzylamines. acs.org It is conceivable that this compound could undergo analogous or other unforeseen reactions under specific conditions. For instance, the activation of the C-F bonds by a suitable catalyst or reagent could lead to new cross-coupling reactions or the synthesis of novel fluorinated heterocycles. The exploration of such reactivity could expand the synthetic utility of this and related compounds.
The following table presents a comparative overview of known and potential reactivities.
| Reactivity Type | Known for Related Amines | Potential for this compound |
| Nucleophilic Substitution | Amine acts as a nucleophile. | Reaction with electrophiles at the nitrogen atom. |
| Oxidation | Oxidation of the amine or benzylic position. | Formation of imines, oximes, or amides. |
| C-F Bond Functionalization | Didefluorination of o-trifluoromethyl benzylamines. acs.orgacs.org | Potential for selective activation and transformation of the C-F bonds. |
| Directed Ortho-Metalation | Deprotonation ortho to a directing group. | The amine could potentially direct metalation at the C3 or C5 position of the phenyl ring. |
Computational Design and Predictive Modeling for Directed Synthesis and Interaction Studies
The advancement of computational chemistry has revolutionized the field of drug discovery and materials science, offering powerful tools for the rational design and analysis of novel chemical entities. For a molecule such as this compound, computational design and predictive modeling play a crucial role in forecasting its physicochemical properties, synthetic accessibility, and potential biological interactions, thereby guiding and accelerating experimental research. These in silico methods enable a directed approach to synthesis and a deeper understanding of molecular interactions at an atomic level.
Directed Synthesis through Computational Planning
Modern synthetic chemistry increasingly benefits from computational tools that can predict reaction outcomes and even devise entire synthetic routes. For a target molecule like this compound, computational approaches can be instrumental in planning an efficient and cost-effective synthesis.
Retrosynthesis Analysis: Computer-aided retrosynthesis programs can propose viable synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. For this compound, a retrosynthetic analysis would likely identify key bond disconnections, such as the carbon-nitrogen bond formed during the amine synthesis. Algorithms can then suggest various synthetic strategies, for instance, reductive amination of 2,4-difluorobenzaldehyde (B74705) with butylamine (B146782) or nucleophilic substitution of a (2,4-difluorophenyl)methyl halide with butylamine. These programs often leverage vast databases of known chemical reactions to propose high-yielding and stereoselective routes. Recent advancements in this area even incorporate machine learning to predict reaction success and propose novel synthetic strategies mit.edu.
Reaction Condition Optimization: Computational models can also assist in optimizing reaction conditions. By simulating reaction mechanisms and transition states, density functional theory (DFT) calculations can provide insights into the most favorable temperatures, pressures, and catalysts for a given transformation. This predictive capability can significantly reduce the number of empirical experiments required to achieve a high yield of this compound, saving both time and resources.
Predictive Modeling of Molecular Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the behavior of new molecules like this compound.
QSAR in Drug Discovery: Should this compound be investigated as a potential therapeutic agent, 2D and 3D-QSAR models could be developed based on a series of structurally related analogs. nih.govresearchgate.netmdpi.com These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a mathematical relationship with a measured biological endpoint. For instance, studies on similar amine derivatives have successfully used QSAR to identify key structural features influencing their inhibitory activity against specific protein targets. nih.govmdpi.com The contour maps generated from 3D-QSAR studies can visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobicity would be favorable or unfavorable for activity, guiding the design of more potent analogs. mdpi.com
Interactive Table: Hypothetical Molecular Descriptors for QSAR Modeling of this compound
| Descriptor | Value | Significance in Predictive Modeling |
| Molecular Weight | 199.24 | Influences solubility, permeability, and overall pharmacokinetics. |
| LogP (o/w) | 2.9 | A measure of lipophilicity, which affects membrane permeability and binding to hydrophobic pockets in proteins. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Correlates with hydrogen bonding potential and is a key predictor of oral bioavailability and cell permeability. |
| Number of Hydrogen Bond Donors | 1 | Represents the capacity of the molecule to donate hydrogen bonds, crucial for receptor binding. |
| Number of Hydrogen Bond Acceptors | 3 (2x F, 1x N) | Represents the capacity of the molecule to accept hydrogen bonds, influencing interactions with biological targets. |
| Rotatable Bonds | 5 | Indicates molecular flexibility, which can impact binding affinity and entropy. |
Note: The values in this table are calculated or predicted based on the chemical structure of this compound and are provided for illustrative purposes.
Interaction Studies through Molecular Docking and Dynamics
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a macromolecular target, such as a protein or nucleic acid.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be employed to screen for potential biological targets by virtually testing its binding affinity to a library of protein structures. ujmm.org.ua The scoring functions used in docking algorithms estimate the binding energy, allowing for the ranking of different binding poses and the comparison of binding affinities between different ligands. ujmm.org.ua Docking studies on structurally related compounds have been used to elucidate key interactions with amino acid residues in the binding pocket of a target protein, providing a rationale for the observed biological activity. nih.gov
Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can provide a more dynamic and detailed picture of the ligand-receptor complex. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal the flexibility of both the ligand and the receptor. mdpi.com These simulations can also provide insights into the thermodynamics of binding by calculating the free energy of binding. This level of detail is crucial for understanding the mechanism of action and for the rational design of molecules with improved affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Butyl[(2,4-difluorophenyl)methyl]amine, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves reductive amination of 2,4-difluorobenzaldehyde with butylamine using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane. Efficiency optimization includes:
- Temperature control : Maintain 0–5°C during aldehyde-amine Schiff base formation to minimize side reactions .
- Solvent choice : Use anhydrous solvents to prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
- Key Data :
| Parameter | Value |
|---|---|
| Reaction yield | 65–78% (optimized) |
| Purity (HPLC) | ≥95% |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm recommended).
- Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR : and NMR to confirm substitution patterns (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- LC-MS : Monitor for byproducts (e.g., unreacted aldehyde or secondary amines).
- Reference Standards : Cross-check spectral data with NIST Chemistry WebBook or PubChem entries .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
- Polar solvents : Soluble in ethanol, DMSO, and dichloromethane.
- Nonpolar solvents : Limited solubility in hexane (<1 mg/mL).
- Prediction tools : Use Hansen solubility parameters (δD, δP, δH) from computational databases .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Mechanistic insight : Fluorine atoms deactivate the benzene ring, reducing electrophilic substitution but enhancing stability of intermediates in SNAr reactions.
- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .
Q. What strategies can resolve contradictory data in environmental persistence studies of this compound?
- Methodological Answer :
- Controlled experiments : Replicate degradation studies (hydrolysis, photolysis) under standardized OECD 301/302 guidelines .
- Statistical analysis : Apply ANOVA to assess variability between lab conditions (pH, light intensity) .
- Case Example : Discrepancies in half-life (t₁/₂) under UV light (10 vs. 24 hours) may arise from differences in lamp intensity (validate with radiometer) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with protein targets (e.g., GPCRs) to identify binding affinities.
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (GROMACS) .
- Key Parameters :
| Computational Tool | Target Protein | Predicted ΔG (kcal/mol) |
|---|---|---|
| AutoDock Vina | 5-HT2A receptor | -8.2 ± 0.3 |
Q. What advanced techniques characterize its degradation products in environmental matrices?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Identify metabolites via exact mass (e.g., Q-TOF at 50,000 resolution) .
- Isotope labeling : Track -labeled compound in soil microcosms to map degradation pathways .
Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
